methyl 4-chloro-1-isobutyl-1H-pyrazole-5-carboxylate
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Overview
Description
Methyl 4-chloro-1-isobutyl-1H-pyrazole-5-carboxylate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring. This particular compound is characterized by the presence of a methyl ester group at the 5-position, a chlorine atom at the 4-position, and an isobutyl group at the 1-position of the pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-chloro-1-isobutyl-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-3-oxobutanoic acid with isobutylhydrazine, followed by esterification with methanol. The reaction conditions often include the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-1-isobutyl-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The pyrazole ring can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Ester Hydrolysis: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyrazole derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of pyrazole N-oxides or other oxidized derivatives.
Hydrolysis Products: Hydrolysis of the ester group results in the formation of 4-chloro-1-isobutyl-1H-pyrazole-5-carboxylic acid.
Scientific Research Applications
Methyl 4-chloro-1-isobutyl-1H-pyrazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including anti-inflammatory, antimicrobial, and anticancer agents.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic systems.
Biological Studies: Researchers use it to study the structure-activity relationships of pyrazole derivatives and their biological effects
Mechanism of Action
The mechanism of action of methyl 4-chloro-1-isobutyl-1H-pyrazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the chlorine atom and the isobutyl group can influence its binding affinity and selectivity towards these targets. The pyrazole ring itself is known to participate in hydrogen bonding and π-π interactions, which can further modulate its activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-chloro-1-phenyl-1H-pyrazole-5-carboxylate: Similar structure but with a phenyl group instead of an isobutyl group.
Methyl 4-chloro-1-methyl-1H-pyrazole-5-carboxylate: Similar structure but with a methyl group instead of an isobutyl group.
Methyl 4-chloro-1-ethyl-1H-pyrazole-5-carboxylate: Similar structure but with an ethyl group instead of an isobutyl group
Uniqueness
Methyl 4-chloro-1-isobutyl-1H-pyrazole-5-carboxylate is unique due to the presence of the isobutyl group, which can influence its steric and electronic properties. This uniqueness can affect its reactivity and biological activity, making it a valuable compound for specific applications in medicinal chemistry and organic synthesis .
Properties
IUPAC Name |
methyl 4-chloro-2-(2-methylpropyl)pyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O2/c1-6(2)5-12-8(9(13)14-3)7(10)4-11-12/h4,6H,5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRZFNBPIDVWZKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=C(C=N1)Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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